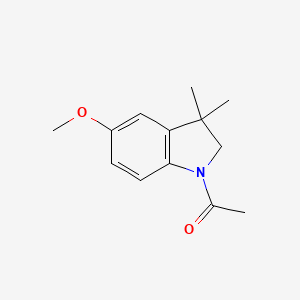![molecular formula C9H10N4O2S B8665605 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole CAS No. 23178-00-9](/img/structure/B8665605.png)
5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 4-methyl-benzenesulfonyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate sulfonyl azide, which subsequently undergoes cyclization to form the tetrazole ring.
Reaction Scheme:
- 4-Methylbenzenesulfonyl chloride + Sodium azide → 4-Methylbenzenesulfonyl azide
- 4-Methylbenzenesulfonyl azide → this compound
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of 5-[(4-methyl-benzenesulfanyl)-methyl]-1H-tetrazole.
Substitution: Formation of various substituted tetrazoles depending on the substituent introduced.
Scientific Research Applications
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This property makes it useful in drug design, where it can interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorobenzenesulfonyl)-methyl]-1H-tetrazole
- 5-[(4-Fluorobenzenesulfonyl)-methyl]-1H-tetrazole
- 5-[(4-Methoxybenzenesulfonyl)-methyl]-1H-tetrazole
Uniqueness
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
23178-00-9 |
|---|---|
Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
5-[(4-methylphenyl)sulfonylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) |
InChI Key |
YMRRAQSCGJEYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B8665539.png)



![3-{[4-(Trifluoromethyl)phenyl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B8665577.png)








